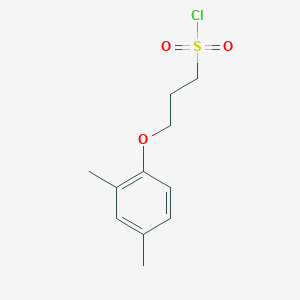

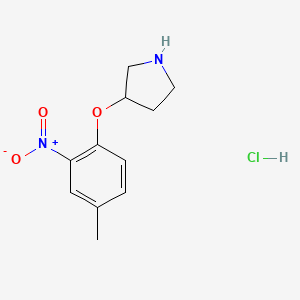

3-(2,4-Dimethylphenoxy)propane-1-sulfonyl chloride

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether

- Summary of Application : This compound is a synthetic precursor of practically useful amino alcohols, the enantiomers of which exhibit different biological effects . It is used in the stereoselective crystallization of chiral 3,4-dimethylphenyl glycerol ether .

- Methods of Application : The crystallization process is complicated by the existence, along with the conglomerate, of two other crystalline forms . Using the differential scanning calorimetry (DSC) approach, methods have been developed to obtain individual metastable phases .

- Results or Outcomes : All identified modifications were ranked by energy. The IR spectroscopy and powder X-ray diffraction (PXRD) methods demonstrated the identity of the first two forms and their proximity to the third .

2. Synthesis of Metoprolol EP Impurity D

- Summary of Application : The compound 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol (Metoprolol EP impurity D) is synthesized from 4-(2-methoxyethyl)phenol . It is an impurity in the drug Metoprolol, which is used to treat high blood pressure, chest pain, and conditions involving an abnormally fast heart rate .

- Methods of Application : The synthesis of this compound is accomplished in two steps via KOH-mediated substitution with epichlorohydrin and then H2SO4 catalyzed hydrolysis of the formed epoxide .

- Results or Outcomes : The final product was obtained by reaction of 3 with 98% H2SO4 in appropriate conditions .

3. Synthesis of Sulfonyl Fluorides

- Summary of Application : Sulfonyl fluorides (SFs) have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . They are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications .

- Methods of Application : A facile cascade process for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides was developed . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .

- Results or Outcomes : A diverse set of sulfonyl fluorides was prepared facilitating the enrichment of the sulfonyl fluoride library .

4. Synthesis of Benzimidazole Bridged Benzophenone Substituted Indole Scaffolds

- Summary of Application : The occurrence of drug-resistant bacterial infections impulses the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics . In this study, a detailed synthesis and structural elucidation of new benzimidazole bridged benzophenone substituted indole scaffolds were described .

- Methods of Application : The newly synthesized compounds were tested for in vitro antimicrobial activity by disk diffusion and serial dilution method .

- Results or Outcomes : The compounds were revealed as potent compounds among the tested strains in the series . The results obtained from docking studies were in accordance with in vitro results .

5. Facile One-Pot Synthesis of Sulfonyl Fluorides from Sulfonates or Sulfonic Acids

- Summary of Application : Sulfonyl fluorides (SFs) have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . They are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications .

- Methods of Application : A facile cascade process for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides was developed . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .

- Results or Outcomes : A diverse set of sulfonyl fluorides was prepared facilitating the enrichment of the sulfonyl fluoride library .

6. Synthesis, Characterization, Docking Study and Antimicrobial Activity of 2-(4-Benzoylphenoxy)-1-[2-(1-Methyl-1H-Indol-3-Yl)Methyl)-1H-Benzo[D]Imidazol-1-Yl] Ethanone Derivatives

- Summary of Application : The occurrence of drug-resistant bacterial infections impulses the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics . In this study, a detailed synthesis and structural elucidation of new benzimidazole bridged benzophenone substituted indole scaffolds were described .

- Methods of Application : The newly synthesized compounds were tested for in vitro antimicrobial activity by disk diffusion and serial dilution method .

- Results or Outcomes : The compounds were revealed as potent compounds among the tested strains in the series . The results obtained from docking studies were in accordance with in vitro results .

Propriétés

IUPAC Name |

3-(2,4-dimethylphenoxy)propane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO3S/c1-9-4-5-11(10(2)8-9)15-6-3-7-16(12,13)14/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCMMYDBWWBAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCS(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dimethylphenoxy)propane-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1487815.png)

![1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487818.png)

![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1487826.png)

![2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487830.png)

![3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487831.png)

![Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487832.png)

![3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride](/img/structure/B1487834.png)